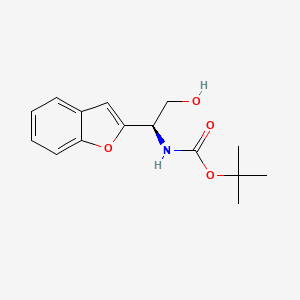
(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a chemical compound that features a benzofuran moiety, which is a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate typically involves the reaction of benzofuran derivatives with tert-butyl carbamate. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of tert-butyl carbamate under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which shares the benzofuran ring system.
Psoralen: A benzofuran derivative used in the treatment of skin disorders.
8-Methoxypsoralen: Another benzofuran derivative with medicinal applications
Uniqueness
®-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides additional stability and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m1/s1 |
InChI Key |
MSKDCMXMVRLTBM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















